![molecular formula C29H30N2O5 B6502580 3-(3,4-dimethoxyphenyl)-7-[2-(4-phenylpiperazin-1-yl)ethoxy]-4H-chromen-4-one CAS No. 920440-69-3](/img/structure/B6502580.png)
3-(3,4-dimethoxyphenyl)-7-[2-(4-phenylpiperazin-1-yl)ethoxy]-4H-chromen-4-one
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Overview
Description
3-(3,4-dimethoxyphenyl)-7-[2-(4-phenylpiperazin-1-yl)ethoxy]-4H-chromen-4-one, commonly known as 3,4-DMPC, is a chemical compound that has been studied for its potential use in various scientific applications. It is a member of the class of compounds known as chromenes, which are characterized by the presence of a chromene ring system. 3,4-DMPC has been studied for its ability to interact with various biological systems, such as enzymes, proteins, and DNA.
Scientific Research Applications
3,4-DMPC has been studied for its potential use in various scientific applications. It has been used in the study of enzymes and proteins, as well as in the study of DNA and RNA. It has also been studied for its potential use in drug delivery systems, as it has been found to interact with various biological systems. Additionally, 3,4-DMPC has been studied for its potential use in the study of cell signaling pathways and its potential role in the treatment of various diseases.
Mechanism of Action
3,4-DMPC has been found to interact with various biological systems, including enzymes, proteins, and DNA. It has been found to interact with enzymes by binding to their active sites, which can then lead to changes in their activity. It has also been found to interact with proteins and DNA by binding to their active sites, which can then lead to changes in their activity. Additionally, 3,4-DMPC has been found to interact with cell signaling pathways, which can then lead to changes in the activity of various proteins and enzymes.
Biochemical and Physiological Effects
3,4-DMPC has been found to have various biochemical and physiological effects. It has been found to interact with enzymes, proteins, and DNA, which can then lead to changes in their activity. Additionally, it has been found to interact with cell signaling pathways, which can then lead to changes in the activity of various proteins and enzymes. Furthermore, it has been found to have anti-inflammatory and antioxidant effects, as well as the potential to inhibit the growth of certain types of cancer cells.
Advantages and Limitations for Lab Experiments
The use of 3,4-DMPC in laboratory experiments has several advantages. It is relatively easy to synthesize and isolate, and it is relatively stable in solution. Additionally, it has been found to interact with various biological systems, which makes it useful for the study of enzymes, proteins, and DNA. However, there are also some limitations to its use in laboratory experiments. It is relatively expensive, and it is not soluble in water, which can limit its use in some experiments.
Future Directions
The potential future directions for 3,4-DMPC are numerous. It has been found to interact with various biological systems, which could make it useful for the development of new drugs and drug delivery systems. Additionally, its anti-inflammatory and antioxidant effects could make it useful for the treatment of various diseases. Furthermore, its potential to inhibit the growth of certain types of cancer cells could make it useful for the development of new cancer treatments. Finally, its ability to interact with cell signaling pathways could make it useful for the study of various diseases and disorders.
Synthesis Methods
3,4-DMPC can be synthesized using a variety of methods. The most common method involves the reaction of 3,4-dimethoxybenzaldehyde and 4-phenylpiperazine in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically conducted at room temperature, and the product can then be isolated by filtration or crystallization. Other methods of synthesis, such as the reaction of 3,4-dimethoxybenzaldehyde with 4-phenylpiperazine in the presence of catalytic amounts of palladium or platinum, have also been reported.
properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-[2-(4-phenylpiperazin-1-yl)ethoxy]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O5/c1-33-26-11-8-21(18-28(26)34-2)25-20-36-27-19-23(9-10-24(27)29(25)32)35-17-16-30-12-14-31(15-13-30)22-6-4-3-5-7-22/h3-11,18-20H,12-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTDHLSTGXHLOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCCN4CCN(CC4)C5=CC=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one |
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